Spectroscopic Elucidation of 2-Cyclobutyl-3-oxobutanenitrile: A Comprehensive Analytical Whitepaper
Spectroscopic Elucidation of 2-Cyclobutyl-3-oxobutanenitrile: A Comprehensive Analytical Whitepaper
Executive Summary
The structural validation of highly functionalized aliphatic building blocks is a critical bottleneck in modern drug development and synthetic chemistry. 2-Cyclobutyl-3-oxobutanenitrile (CAS 1956334-69-2)[1] is a versatile intermediate featuring a unique molecular architecture: a central alpha-carbon flanked by a cyclobutyl ring, a cyano group, and an acetyl group.
Because this molecule possesses multiple electron-withdrawing groups (EWGs) and a strained carbocycle, its spectroscopic signature is highly distinctive. This whitepaper provides an in-depth, authoritative guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of 2-Cyclobutyl-3-oxobutanenitrile. By establishing self-validating analytical protocols and explaining the quantum and thermodynamic causality behind the observed data, this guide serves as a definitive reference for analytical chemists and application scientists.
Molecular Architecture & Analytical Strategy
The core complexity of 2-Cyclobutyl-3-oxobutanenitrile lies at the C2 position (the alpha-carbon). This methine node is subjected to the competing inductive and anisotropic effects of the adjacent ketone and nitrile groups. Consequently, the alpha-proton is highly acidic, introducing the potential for keto-enol tautomerization. However, in non-polar, aprotic environments, the keto form remains thermodynamically dominant.
To ensure absolute structural confirmation, an orthogonal, multi-modal spectroscopic strategy is required. No single technique is sufficient; instead, the data must be cross-validated.
Multi-modal spectroscopic workflow for structural validation of 2-Cyclobutyl-3-oxobutanenitrile.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. Data presentation and acquisition parameters strictly adhere to [2] to ensure reproducibility.
Causality of Chemical Shifts
The most critical diagnostic signal in the ¹H NMR spectrum is the alpha-methine proton at C2. Because it is positioned between a carbonyl group (resonance and inductive electron withdrawal) and a cyano group (anisotropic deshielding and inductive withdrawal), its electron cloud is severely depleted. This results in a profound downfield shift to approximately 3.60 ppm . Furthermore, this proton couples with the adjacent cyclobutyl methine proton, typically presenting as a distinct doublet ( J≈9.0 Hz).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Structural Assignment |
| C4 | 2.35 | Singlet (s) | 3H | - | -C(=O)CH ₃ |
| C2 | 3.60 | Doublet (d) | 1H | 9.0 | -CH (CN)- |
| C1' | 2.80 | Multiplet (m) | 1H | - | Cyclobutyl -CH - |
| C2', C4' | 1.90 - 2.20 | Multiplet (m) | 4H | - | Cyclobutyl -CH ₂- |
| C3' | 1.70 - 1.90 | Multiplet (m) | 2H | - | Cyclobutyl -CH ₂- |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Carbon Type | Structural Assignment |
| C3 | 198.0 | Quaternary (C) | Ketone Carbonyl (C=O) |
| C1 | 116.0 | Quaternary (C) | Nitrile (C≡N) |
| C2 | 48.5 | Methine (CH) | Alpha-Carbon |
| C1' | 36.0 | Methine (CH) | Cyclobutyl CH |
| C4 | 29.5 | Methyl (CH₃) | Acetyl Methyl |
| C2', C4' | 27.0 | Methylene (CH₂) | Cyclobutyl CH₂ |
| C3' | 18.5 | Methylene (CH₂) | Cyclobutyl CH₂ |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides orthogonal validation of the functional groups. We utilize Attenuated Total Reflectance (ATR) FTIR over traditional KBr pellet transmission. Causality of choice: ATR requires zero sample dilution, preserves the sample, and eliminates the risk of hygroscopic water absorption from KBr, which could obscure the critical carbonyl region[3]. This methodology aligns with [4].
Vibrational Dynamics
The carbonyl (C=O) stretch dominates the spectrum due to its massive change in dipole moment during vibration, yielding a sharp, intense band at ~1725 cm⁻¹. Conversely, the nitrile (C≡N) stretch at ~2250 cm⁻¹ is relatively weak. This is a well-documented quantum mechanical phenomenon where aliphatic nitriles exhibit smaller dipole moment derivatives compared to highly polarized oxygen-containing bonds[5].
Table 3: Key ATR-FTIR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |
| 2950, 2865 | Medium | C-H stretching | Aliphatic cyclobutyl/methyl groups |
| 2250 | Weak-Medium | C≡N stretching | Aliphatic nitrile |
| 1725 | Strong | C=O stretching | Aliphatic ketone |
| 1450, 1360 | Medium | C-H bending | Methyl and methylene deformations |
Mass Spectrometry (MS) & Fragmentation Dynamics
Electron Ionization (EI) at 70 eV is the gold standard for MS analysis. Causality of choice: The de Broglie wavelength of a 70 eV electron perfectly matches the length of typical organic covalent bonds (~0.14 nm), maximizing ionization efficiency and ensuring the resulting fragmentation pattern is highly reproducible and library-searchable[5].
Fragmentation Pathways
The molecular ion ( M+∙ at m/z 137) is expected to be weak. The ionization predominantly occurs at the ketone oxygen lone pair. The molecule rapidly undergoes alpha-cleavage to relieve the radical cation instability. The loss of the bulky cyclobutyl-cyano fragment yields the acetyl cation (m/z 43) . This becomes the base peak because the resulting acylium ion is highly resonance-stabilized.
Proposed Electron Ionization (EI) mass fragmentation pathways at 70 eV.
Table 4: EI-MS (70 eV) Major Fragments
| m/z | Relative Abundance | Fragment Ion | Mechanistic Origin |
| 137 | < 5% | [M]+∙ | Molecular Ion |
| 122 | 15% | [M−CH3]+ | Methyl radical loss from ketone |
| 94 | 45% | [M−CH3CO]+ | Alpha-cleavage (loss of acetyl radical) |
| 55 | 60% | [C4H7]+ | Cyclobutyl cation formation |
| 43 | 100% | [CH3CO]+ | Alpha-cleavage (Acylium ion, Base Peak) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate internal checks to guarantee data accuracy.
Protocol A: High-Resolution NMR Acquisition
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Sample Preparation: Dissolve 15 mg of 2-Cyclobutyl-3-oxobutanenitrile in 0.6 mL of deuterated chloroform (CDCl₃).
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Internal Validation: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The TMS singlet must be locked exactly at 0.00 ppm to calibrate the chemical shift axis, validating the magnetic field homogeneity.
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Acquisition: Run ¹H NMR at 400 MHz (16 scans, 30° pulse angle, 2-second relaxation delay). Run ¹³C NMR at 100 MHz (1024 scans, complete proton decoupling).
Protocol B: ATR-FTIR Analysis
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Background Validation: Prior to sample loading, acquire a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). The system must auto-subtract this background to eliminate ambient CO₂ and H₂O interference.
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Sample Application: Apply 2 μL of the neat liquid sample directly onto the ATR crystal. Ensure full coverage without overflowing the active sensor area.
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Acquisition: Scan from 4000 to 400 cm⁻¹. Validate the baseline; if the baseline is tilted, apply an automated baseline correction algorithm as per ASTM E168 guidelines[4].
Protocol C: GC-EI-MS Profiling
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System Tuning (Self-Validation): Before analyzing the sample, inject 1 μL of Decafluorotriphenylphosphine (DFTPP). The system must pass the ion abundance criteria specified in[6]. This proves the quadrupole mass analyzer is correctly calibrated across the m/z range.
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Sample Preparation: Dilute the compound to 1 mg/mL in GC-grade dichloromethane (DCM).
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Chromatography: Inject 1 μL using a 10:1 split ratio onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25μm). Program the oven from 50°C (hold 1 min) to 250°C at 15°C/min.
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Ionization: Operate the EI source at 70 eV with a source temperature of 230°C. Scan mass range m/z 35 to 300.
References
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ASTM International. (2011). ASTM E386-90(2011) Standard Practice for Data Presentation Relating to High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from[Link]
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ASTM International. (2006). ASTM E168-06 Standard Practices for General Techniques of Infrared Quantitative Analysis. Retrieved from[Link]
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U.S. Environmental Protection Agency (EPA) / Agilent Technologies. (2024). EPA Method 8270E with Pulsed Split Injection and Retention Time Locking. Retrieved from[Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Retrieved from[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. E386 Standard Practice for Data Presentation Relating to High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (Withdrawn 2015) [store.astm.org]
- 3. infinitalab.com [infinitalab.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. chem.uoi.gr [chem.uoi.gr]
- 6. agilent.com [agilent.com]
